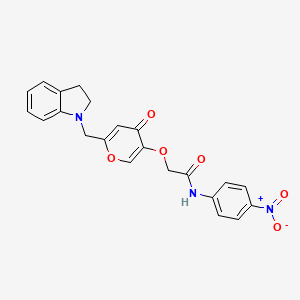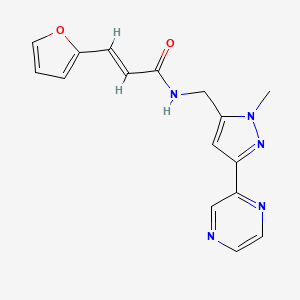
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB belongs to the class of thiazole-containing compounds and has shown promising results in various studies.
Scientific Research Applications
Antioxidant Properties
Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. Researchers have investigated derivatives of thiazole for their potential as antioxidants, which could contribute to preventing various diseases associated with oxidative damage .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have been studied for their analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant in pain management and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal effects. Researchers have explored their potential as agents against bacterial and fungal infections. For instance, sulfathiazole, a thiazole-based antimicrobial drug, has been widely used .
Antiviral Properties
Certain thiazole derivatives exhibit antiviral activity. While more research is needed, these compounds could play a role in combating viral infections .
Neuroprotective Effects
Thiazoles have been investigated for their neuroprotective properties. They may help prevent neuronal damage and support brain health. Further studies are ongoing to explore their potential in neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells . Additionally, other thiazole-containing compounds, such as Ritonavir (an antiretroviral drug) and Tiazofurin (an antineoplastic drug), have been explored for their anticancer potential .
properties
IUPAC Name |
N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-3-7-17-10-12-19(13-11-17)24-21(27)15-14-20-16-29-23(25-20)26-22(28)18-8-5-4-6-9-18/h4-6,8-13,16H,2-3,7,14-15H2,1H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIICVNNQAYLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)


![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)
![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535782.png)

